GBR 12935 dihydrochloride, chemically known as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride, is a synthetic compound classified as a diphenylpiperazine derivative. [, , , , ] It serves as a potent and selective dopamine reuptake inhibitor, exhibiting a high affinity for the dopamine transporter (DAT). [, , , , , ] In scientific research, GBR 12935 dihydrochloride is primarily utilized as a pharmacological tool to investigate the function of the DAT and the dopaminergic system. [, , , , , ] It has been instrumental in characterizing DAT binding sites, studying the effects of dopamine reuptake inhibition, and developing potential therapeutic agents for conditions involving dopamine dysregulation.
The synthesis of GBR 12935 dihydrochloride involves a multi-step process. A detailed scale-up synthesis, aiming to eliminate chromatographic purifications and minimize the use of environmentally hazardous reagents, is described by Meltzer et al. [] The key step in this optimized synthesis involves the coupling reaction of N-(3-phenylpropyl)piperazine dihydrochloride salt with 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane. This optimized procedure allows for the production of kilogram quantities of GBR 12935 dihydrochloride, making it suitable for large-scale research purposes.
GBR 12935 dihydrochloride consists of a piperazine ring substituted at the 1-position with a 2-(diphenylmethoxy)ethyl group and at the 4-position with a 3-phenylpropyl group. [, , , , , ] The presence of two aromatic rings in the diphenylmethoxy moiety and the phenylpropyl group contributes to its binding affinity for the DAT.
GBR 12935 dihydrochloride exerts its pharmacological effects by selectively binding to the DAT located on presynaptic dopaminergic neurons. [, , , , , ] This binding inhibits the reuptake of dopamine from the synaptic cleft, effectively increasing the concentration of dopamine available to interact with postsynaptic dopamine receptors.
GBR 12935 dihydrochloride has been extensively employed in radioligand binding assays to characterize DAT binding sites in various brain regions, including the striatum and nucleus accumbens. [, , , , , , , , , , , , , , , , , , , , , , , , ] These studies have helped elucidate the distribution, density, and pharmacological properties of the DAT, providing valuable insights into the regulation of dopaminergic neurotransmission.
As a potent dopamine reuptake inhibitor, GBR 12935 dihydrochloride has been crucial in exploring the consequences of elevated dopamine levels in the synaptic cleft. [, , , , , , , , , , , , , , , , , , , , , , , , ] Researchers have used it to study the behavioral, neurochemical, and electrophysiological effects of dopamine reuptake inhibition, contributing to our understanding of the role of dopamine in various physiological processes and neurological disorders.
The pharmacological profile of GBR 12935 dihydrochloride has served as a starting point for the development of novel therapeutic agents targeting the DAT. [, , , ] By modifying its structure and exploring structure-activity relationships, researchers have sought to optimize its potency, selectivity, and pharmacokinetic properties, aiming to create improved treatments for conditions such as Parkinson’s disease, ADHD, and drug addiction.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6